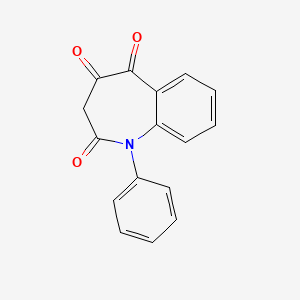
3,5-Diphenyl-2-(propan-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diphenyl-2-(propan-2-yl)pyrrolidine is a compound belonging to the pyrrolidine class of organic compounds. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-2-(propan-2-yl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions . Another method includes the use of diols and primary amines catalyzed by iridium complexes, which allows for efficient N-heterocyclization .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the use of readily available starting materials and catalysts to ensure high yields and cost-effectiveness. For example, the combination of cerium and nickel catalysts enables the use of free alcohols as carbon pronucleophiles in selective cross-couplings .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenyl-2-(propan-2-yl)pyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the phenyl groups or the pyrrolidine ring itself.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation Products: Pyrrolidine-2-carbaldehyde and its derivatives.
Reduction Products: Reduced phenyl derivatives and modified pyrrolidine rings.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
3,5-Diphenyl-2-(propan-2-yl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-2-(propan-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit the activity of enzymes like COX-2 by binding to their active sites, thereby preventing the formation of pro-inflammatory compounds . The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to effective inhibition.
Comparison with Similar Compounds
Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2,5-dione: Another derivative with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness: 3,5-Diphenyl-2-(propan-2-yl)pyrrolidine stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of two phenyl groups and an isopropyl group enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
CAS No. |
62328-65-8 |
|---|---|
Molecular Formula |
C19H23N |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
3,5-diphenyl-2-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C19H23N/c1-14(2)19-17(15-9-5-3-6-10-15)13-18(20-19)16-11-7-4-8-12-16/h3-12,14,17-20H,13H2,1-2H3 |
InChI Key |
ZQIPIGPATXQLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



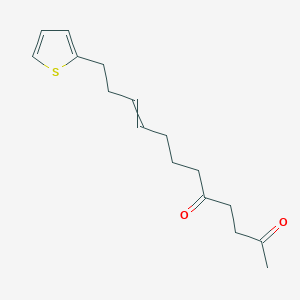


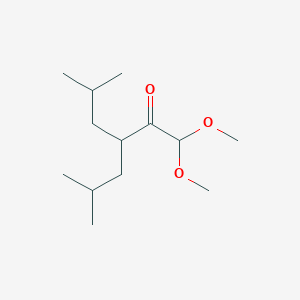
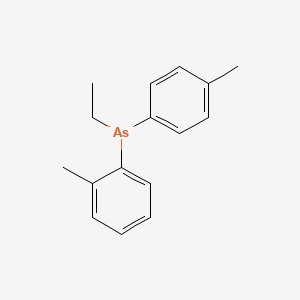


![1-(4-Chlorophenyl)-3-[(quinolin-8-yl)amino]propan-1-one](/img/structure/B14521591.png)
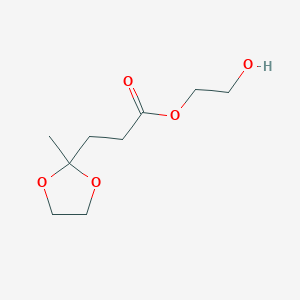
![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate](/img/structure/B14521599.png)
![3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one](/img/structure/B14521607.png)

